5-Benzyl-1H-indazol-3-ol
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Overview
Description
5-Benzyl-1H-indazol-3-ol is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 3 of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1H-indazol-3-ol can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, followed by Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic schemes to ensure high yields and minimal byproducts. These methods may include the use of transition metal catalysts, such as copper or silver, and specific reaction conditions to achieve efficient synthesis. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1H-indazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to the formation of various substituted indazole derivatives with enhanced biological properties.
Scientific Research Applications
5-Benzyl-1H-indazol-3-ol has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Benzyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This inhibition can lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1H-indazol-3-amine
- 5-Methoxy-1-[(quinoline-2-yl methoxy)benzyl]-1H-indazol-3-ol
- 2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
Uniqueness
5-Benzyl-1H-indazol-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H12N2O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-benzyl-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C14H12N2O/c17-14-12-9-11(6-7-13(12)15-16-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16,17) |
InChI Key |
RBUHIINYAZLPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)NNC3=O |
Origin of Product |
United States |
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